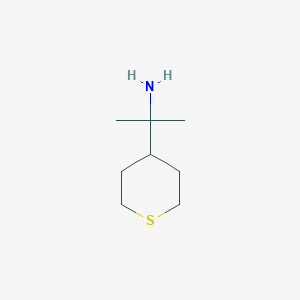

2-(Thian-4-yl)propan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Existence of Dynamic Tautomerism and Divalent N(I) Character

The study of N-(Pyridin-2-yl)thiazol-2-amine reveals the presence of dynamic tautomerism and divalent N(I) character within this class of compounds. Quantum chemical analysis indicates six competitive isomeric structures with a relative energy difference of approximately 4 kcal/mol. The competition between the thiazole and pyridine groups for the tautomeric hydrogen leads to structures that exhibit electron-donating properties. The research provides insights into electron distribution, tautomeric preferences, and the divalent N(I) character of these compounds. Upon protonation, a (L→N←L)≡ character becomes evident, as shown by molecular orbital analysis, which reveals two lone pairs of electrons on the central nitrogen atom .

Syntheses and Structures of Propeller-Shaped Helicenyl Amines

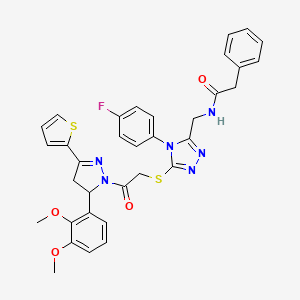

The synthesis of three propeller-shaped helicenyl amines compounds is achieved through Wittig reaction and oxidative photocyclization. The study explores the steric hindrance effects of the trithia helicene moiety, which forces the nitrogen atom and the three bonded carbon atoms to adopt a coplanar arrangement. The interplanar angles between the terminal thiophene ring and the benzene ring increase with the number of helical arms. The electrochemical properties and UV–vis absorption behaviors of these compounds are primarily determined by the trithia helicene moiety .

Synthesis, Crystal Structure, and Antitumor Activity of Thiazol-2-amine Derivatives

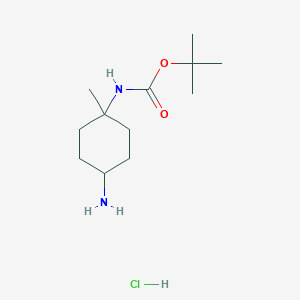

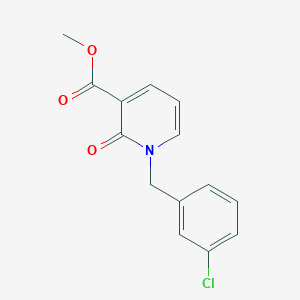

Two studies focus on the synthesis and crystal structure determination of thiazol-2-amine derivatives with potential antitumor activity. The first compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, is synthesized via reduction and crystallizes in the monoclinic system. The crystal structure reveals intermolecular hydrogen bonds and intramolecular hydrogen bonding forming an octatomic ring. The compound exhibits antitumor activity with an IC50 value of 26 μM against the Hela cell line . The second compound, (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, is synthesized by reacting with 2,4-dichlorobenzaldehyde and crystallizes in the triclinic system. This compound shows significant antitumor activity with IC50 values of 0.175 μmol/mL for Hela and 0.156 μmol/mL for Bel7402 cell lines .

科学的研究の応用

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including those related to 2-(Thian-4-yl)propan-2-amine, have been studied for their corrosion inhibition performances against the corrosion of iron. Density functional theory (DFT) calculations and molecular dynamics simulations were employed to predict these performances. Binding energies on the Fe(110) surface of these derivatives were calculated to investigate the strength of interactions between the metal surface and the molecules, with theoretical data aligning well with experimental inhibition efficiency results (Kaya et al., 2016).

Polymer Synthesis

Research has explored the synthesis of polyesters bearing pendant amine groups through ring-opening polymerization followed by thiol-yne "click" photochemistry. This class of biodegradable polymers demonstrated excellent cell penetration and gene delivery properties, with low toxicities, indicating potential for biomedical applications (Zhang et al., 2012).

Molecular Dynamics Simulations

Studies involving this compound derivatives have used molecular dynamics simulations to assess their potential in various applications. For example, the inhibition of iron corrosion by certain thiazole and thiadiazole derivatives was accurately predicted using these simulations, highlighting their utility in materials science (Kaya et al., 2016).

Catalysis

Amines, including those derived from this compound, have been identified as key intermediates in the chemical industry due to their high reactivity. They serve as essential monomers for synthesizing various polymers, such as polyamides and polyureas, with applications ranging from the automotive to health sectors. The synthesis of biobased amines from diverse biomass sources has been extensively reviewed, underscoring their importance in sustainable chemistry and materials science (Froidevaux et al., 2016).

作用機序

Target of Action

Thiophene derivatives and propargylamines are known to have a wide range of biological activities. They are often used in medicinal chemistry to develop advanced compounds with various biological effects .

Mode of Action

The mode of action of these compounds can vary greatly depending on their specific structures and the biological targets they interact with .

Biochemical Pathways

Thiophene derivatives and propargylamines can affect a variety of biochemical pathways. For example, some propargylamine derivatives are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Pharmacokinetics

The ADME properties of these compounds can also vary greatly depending on their specific structures. Some propargylamine derivatives, for example, are known to inhibit monoamine oxidase (MAO), which can affect their absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of these compounds can include a wide range of outcomes, from anti-inflammatory and antimicrobial effects to anticancer activity .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(thian-4-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS/c1-8(2,9)7-3-5-10-6-4-7/h7H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGNKKDINRZICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCSCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2552093.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate](/img/structure/B2552094.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2552099.png)

![7-butyl-1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2552103.png)

![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2552105.png)

![1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2552107.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2552109.png)

![N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2552113.png)

![2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552115.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2552116.png)